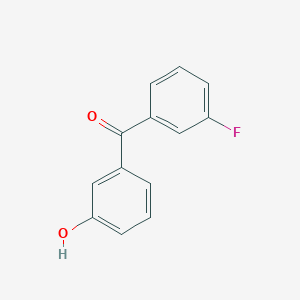
(3-Fluorophenyl)(3-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H9FO2 It is a member of the methanone family, characterized by the presence of a fluorophenyl and a hydroxyphenyl group attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(3-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-fluorobenzoyl chloride with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (3-Fluorophenyl)(3-oxophenyl)methanone.
Reduction: (3-Fluorophenyl)(3-hydroxyphenyl)methanol.
Substitution: (3-Methoxyphenyl)(3-hydroxyphenyl)methanone.
Scientific Research Applications
(3-Fluorophenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Fluorophenyl)(phenyl)methanone: Similar structure but lacks the hydroxy group.
(4-Fluorophenyl)(3-hydroxyphenyl)methanone: Similar structure but with the fluorine atom in a different position.
(3-Hydroxyphenyl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
(3-Fluorophenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both a fluorine atom and a hydroxy group, which confer distinct chemical and biological properties
Properties
CAS No. |
62810-55-3 |
|---|---|
Molecular Formula |
C13H9FO2 |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
(3-fluorophenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9FO2/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,15H |
InChI Key |
LVCNLANYOBLCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















